molecular formula C13H12BrNO B1398034 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one CAS No. 812649-11-9

2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one

Cat. No. B1398034
CAS RN: 812649-11-9
M. Wt: 278.14 g/mol
InChI Key: YTJCIVOFNSPMGX-UHFFFAOYSA-N
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Description

The compound “2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one” is a chemical compound with the molecular formula C13H12BrNO . It is recommended to be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves a solution of 2-(2-(4-bromophenyl)hydrazono)cycloheptanone (0.296 g, 0.001 mol) in a mixture of acetic acid (20 mL) and hydrochloric acid (5 mL). This mixture was refluxed on an oil bath pre-heated up to 398–403 K for 2 hours .


Molecular Structure Analysis

The proposed structure of the compound was confirmed by single crystal X-ray diffraction. The single crystal data revealed that the compound crystallizes in the triclinic system, sp. gr. P1, with Z = 2. The seven-membered ring exhibits a slightly distorted envelope conformation. N–H···O hydrogen bonds form a centrosymmetric dimer, these interactions create a stair-like chain of molecules that interacts only loosely with neighboring chains via van der Waals interactions, and C–H···π contacts are found in the crystal structure .

Scientific Research Applications

Synthesis of Indolotropones

A study by Yamane and Fujimori (1976) demonstrated the synthesis of several substituted indolo[2,3-b]tropones. This process involved dehydrobromination of 7,7-dibromo-7,8,9,10-tetrahydrocyclohept[b]indole-6(5H)-ones, which had been obtained by bromination of 7,8,9,10-tetrahydrocyclohept[b]indol-6(5H)-ones (Yamane & Fujimori, 1976).

Production of Thieno- and Benzocyclohepta[b]indoles

Yamuna et al. (2012) reported an efficient method for synthesizing thieno- and benzocyclohepta[b]indole derivatives, starting from 7,8,9,10-tetrahydrocyclohepta[b]indole-6(5H)-one. This method showed remarkable tolerance towards functional groups like amines and methoxycarbonyl substituents (Yamuna, Zeller, Adero, & Prasad, 2012).

Antimicrobial and Antimycobacterial Properties

In another study by Yamuna, Kumar, Zeller, and Prasad (2012), a new class of heterocycles including substituted pyrazolo-, isoxazolo-, and pyrimidocyclohepta[b]indoles was synthesized. These compounds showed promising in vitro antimicrobial and antimycobacterial properties, with some having significant activity against Mycobacterium tuberculosis H37Rv (Yamuna, Kumar, Zeller, & Prasad, 2012).

Efficient Synthesis for Biological Testing

Isherwood et al. (2012) developed an efficient synthesis method for (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole, which is a derivative of 2-bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one, to support advanced biological testing. This process involved chiral resolution and was used to synthesize a potent 5-HT6 antagonist (Isherwood, Guzzo, Henderson, Hsia, Kaur, Nacro, Narreddula, Panduga, Pathak, Shimpukade, Tan, Xiang, Qiang, & Ghosh, 2012).

Development of Novel Chemical Scaffolds

Takeda, Harada, Okabe, and Nishida (2018) described a new approach for synthesizing highly functionalized tetrahydrocyclohepta[b]indoles through [5 + 2] cycloaddition, involving the creation of two carbon-carbon bonds. This method could be applied to various substrates and showed regio- and diastereoselectivity (Takeda, Harada, Okabe, & Nishida, 2018).

properties

IUPAC Name

2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJCIVOFNSPMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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